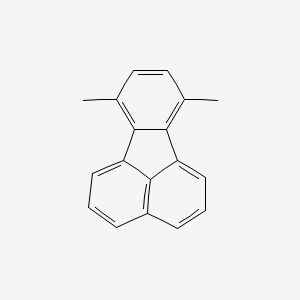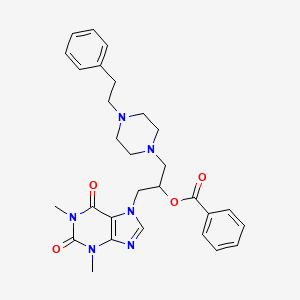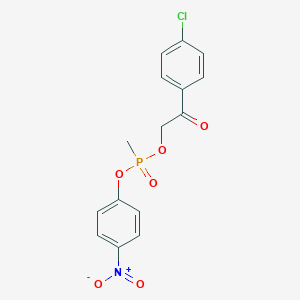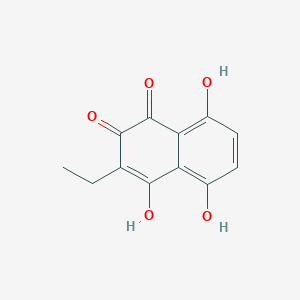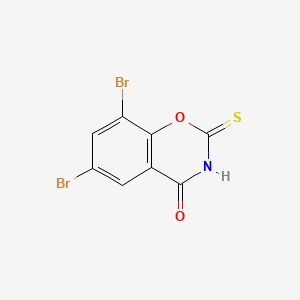
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both bromine and sulfur atoms This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the bromination of a precursor benzoxazine compound. One common method is the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one using bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor benzoxazine is treated with bromine under optimized conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and related derivatives.
Aplicaciones Científicas De Investigación
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The bromine atoms enhance its ability to form covalent bonds with biological molecules, potentially disrupting their normal function. The sulfur atom in the thione group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-1,2-dihydrobenzoxazine: Similar structure but lacks the thione group.
6,8-Dibromobenzoxazine: Contains bromine atoms but differs in the oxidation state and functional groups.
Benzoxazine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and potential applications. The thione group adds to its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
23611-68-9 |
|---|---|
Fórmula molecular |
C8H3Br2NO2S |
Peso molecular |
336.99 g/mol |
Nombre IUPAC |
6,8-dibromo-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H3Br2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14) |
Clave InChI |
GQOPHCWZRMHLJT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)NC(=S)O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


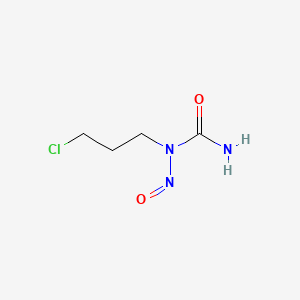
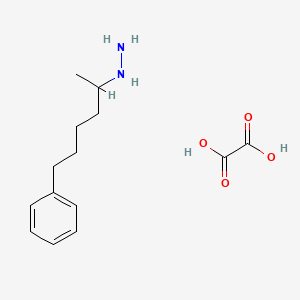

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)
